molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2653812
CAS No.: 941939-29-3
M. Wt: 484.94
InChI Key: AQLUCRCZQPALNV-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound notable for its intricate structure and diverse potential applications. Its molecular framework incorporates a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core, creating a unique combination of pharmacophoric elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves a multi-step reaction sequence:

  • Formation of the Pyrazolo-pyrazinone Core: : Starting from pyrazolone, the core structure is built through cyclization reactions involving appropriate chlorophenyl precursors under acidic or basic conditions.

  • Substitution of the Benzyloxyphenyl Group:

  • Acylation Reaction: : The final step often involves acylation of the intermediate compound with an appropriate acetylating agent under controlled conditions to yield the target compound.

Industrial Production Methods

While the synthetic approach in laboratories is streamlined for precision, industrial production scales up these reactions with enhanced efficiency. Continuous-flow reactors and optimized catalysts may be used to ensure higher yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, typically with reagents such as hydrogen peroxide or molecular oxygen, leading to modifications in the aromatic rings.

  • Reduction: : Reduction reactions, often facilitated by hydride donors like sodium borohydride, target the carbonyl groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially in the presence of strong bases or acids, enabling modifications on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Peroxides, oxygen, metal oxides.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, Grignard reagents, organolithium compounds.

Major Products Formed

The major products from these reactions vary:

  • Oxidation leads to hydroxylated derivatives.

  • Reduction generally results in alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, it serves as a model compound for studying reaction mechanisms and the development of new synthetic methods.

Biology

Biological studies often explore its potential as a biochemical probe for investigating enzyme interactions and cellular pathways.

Medicine

Medically, it’s investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrial applications may include its role as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's mechanism of action primarily involves binding to specific molecular targets, such as enzymes or receptors. This interaction often results in the modulation of biochemical pathways, leading to the observed biological effects. The pathways involved might include inhibition of enzymatic activity or disruption of receptor-ligand interactions, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Similar structure but with different substituents affecting its reactivity and applications.

  • N-[4-(benzyloxy)phenyl]-2-[2-(3,5-dichlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Another analogous compound differing in the substitution pattern on the aromatic ring, influencing its biological activity.

Uniqueness

The unique combination of a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core imparts distinct chemical properties and biological activities, distinguishing it from other similar compounds.

And there you have it! A full-on deep dive into the world of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. This compound is quite the star in both scientific research and industrial applications. Anything you'd like to explore further?

Properties

CAS No.

941939-29-3

Molecular Formula

C27H21ClN4O3

Molecular Weight

484.94

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33)

InChI Key

AQLUCRCZQPALNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

solubility

not available

Origin of Product

United States

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